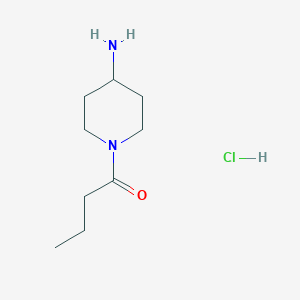

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

Descripción general

Descripción

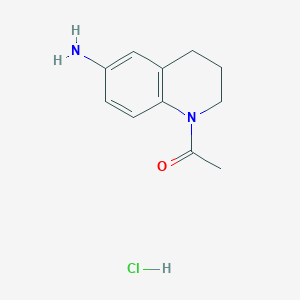

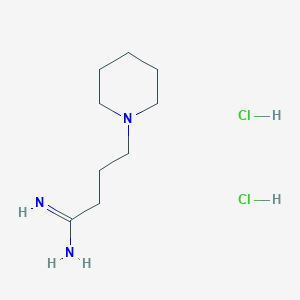

“1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride” is a chemical compound with the CAS number 1235440-40-0 . It has a molecular weight of 206.71 and the molecular formula is C9H19ClN2O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride” include a molecular weight of 206.71 and a molecular formula of C9H19ClN2O . Detailed properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación

Poly(β-amino esters) Synthesis and Characterization

Poly(β-amino esters) were synthesized through reactions involving secondary amines, including piperazine derivatives, which share structural features with 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride. These polymers demonstrated noncytotoxic properties and potential for gene delivery applications due to their ability to form complexes with DNA and degrade under physiological conditions (Lynn & Langer, 2000).

Crystal Morphology of Pharmaceutical Compounds

The study of haloperidol, a compound structurally related to 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride, highlighted the impact of crystal habit on drug tabletability. Through molecular mechanics and X-ray diffraction, researchers aimed to optimize pharmaceutical processing by understanding crystal morphology (Li Destri et al., 2011).

Metabolic Engineering for 1-Butanol Production

Research into the synthetic pathway engineering in Escherichia coli for 1-butanol production explored the potential of microbial hosts for producing biofuels. This work underscores the broader applications of metabolic engineering for generating valuable chemical compounds from renewable resources (Atsumi et al., 2008).

Fermentative Butanol Production by Clostridia

The fermentative production of butanol by clostridia was reviewed, emphasizing the biofuel's advantages over ethanol and highlighting strategies for improving microbial production processes. This research is part of a broader effort to utilize biotechnology for sustainable chemical synthesis (Lee et al., 2008).

Microbial Production of 4-Amino-1-butanol

A study on the fermentative production of 4-amino-1-butanol (4AB) from glucose by metabolically engineered Corynebacterium glutamicum introduced a novel pathway for producing this important intermediate. This work illustrates the versatility of microbial systems in producing complex molecules for industrial applications (Prabowo et al., 2020).

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-6-4-8(10)5-7-11;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMRIRGZAJOFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

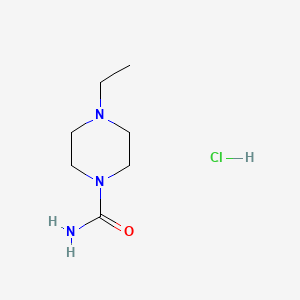

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)

![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)

![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)

![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)